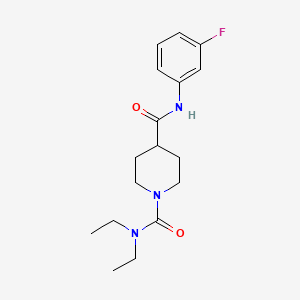![molecular formula C22H18N6O B5967878 2-ethyl-3-phenyl-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5967878.png)
2-ethyl-3-phenyl-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-3-phenyl-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound It belongs to the class of pyrazolo-pyrido-triazine derivatives, which are known for their diverse biological activities
准备方法
The synthesis of 2-ethyl-3-phenyl-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of reagents such as hydrazine derivatives, pyridine carboxaldehyde, and phenylhydrazine. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used .
科学研究应用
2-ethyl-3-phenyl-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Medicine: It has shown promise in preclinical studies as an anticancer agent, particularly in targeting specific kinases involved in cell proliferation
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-ethyl-3-phenyl-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar compounds include other pyrazolo-pyrido-triazine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Compared to these compounds, 2-ethyl-3-phenyl-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exhibits unique structural features that enhance its binding affinity and selectivity towards specific molecular targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
属性
IUPAC Name |
4-ethyl-5-phenyl-11-(pyridin-3-ylmethyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c1-2-17-19(16-8-4-3-5-9-16)21-25-24-20-18(28(21)26-17)10-12-27(22(20)29)14-15-7-6-11-23-13-15/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNVZJQGGIYMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)CC4=CN=CC=C4)N=NC2=C1C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B5967808.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5967825.png)
![3-{1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5967829.png)
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-3-methylpiperidine](/img/structure/B5967831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5967847.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5967854.png)
![3-ethyl-4-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperazinone](/img/structure/B5967857.png)

![N-(2,3-difluorobenzyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5967872.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5967884.png)
![5-(3-nitrophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B5967900.png)
![[3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B5967902.png)
